![molecular formula C16H20N2O B2882404 1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-49-1](/img/structure/B2882404.png)
1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and has a characteristic odor . The dimethylamino group (N(CH3)2) is a common functional group in organic chemistry, and it’s known for its basicity and ability to form stable cations .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques and computational methods. For instance, the use of density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) can be used to investigate the electronic, structural, reactivity, and photophysical properties of a compound .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions often involve free radical mechanisms and can lead to a variety of products depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques and computational methods. These properties include melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Non-linear Optical Materials
One study conducted a mixed experimental and DFT analysis on a related pyrrole-containing chalcone derivative, highlighting its suitability for the formation of new heterocyclic compounds and its potential use as a non-linear optical (NLO) material due to its significant first hyperpolarizability. This suggests the relevance of derivatives of 1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde in developing materials for optical applications (Singh, Rawat, & Sahu, 2014).
Synthetic Chemistry and Heterocyclic Compounds
Another study detailed the synthesis of 3-(dimethylamino)methyl-5H,11H-pyrrolo[2,1-c][1,4]benzothiazepine derivatives, aiming to explore their central nervous system (CNS) activity. This showcases the chemical's role in creating complex heterocyclic systems that could have pharmacological relevance, although the focus here remains on the synthetic methodology and not on drug properties per se (Garofalo et al., 1996).
Antimicrobial Applications
Research into indole-based chromene derivatives, facilitated by a compound structurally similar to 1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, has led to the discovery of compounds with notable antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
Photophysical Studies
Another derivative demonstrated the modulation of Twisted Intramolecular Charge Transfer (TICT) excited states, formation of fluorescent H-aggregates, and preferential solvation effects in studies. These photophysical properties are critical for applications in dye-sensitized solar cells, laser dyes, and fluorescence sensors, indicating a broader utility in photonic and electronic materials (Cigáň et al., 2013).
Conducting Polymers
The compound's derivatives have also been used to synthesize new conducting polymers, which are crucial for electronic devices. This application underscores the versatility of the chemical structure in contributing to advancements in materials science and electronics (Kim & Elsenbaumer, 1998).
Safety And Hazards
Future Directions
The future directions in the study of such compounds could involve exploring their potential applications in various fields such as medicine, materials science, and environmental science. This could involve developing new synthetic methods, studying their properties in more detail, and investigating their biological activity .
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-12(2)18(13(3)16(11)10-19)15-8-6-14(7-9-15)17(4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRTRUPCCFNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde |
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